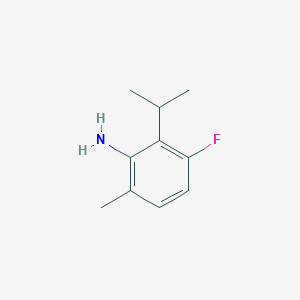
3-Fluoro-6-methyl-2-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimetropium bromide is a semi-synthetic belladonna alkaloid and a derivative of scopolamine. It is a potent antimuscarinic and an effective antispasmodic drug. This compound is primarily used to treat painful gastrointestinal conditions, such as irritable bowel syndrome and infant colics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cimetropium bromide is synthesized through a series of chemical reactions involving scopolamineThe reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired chemical transformations .
Industrial Production Methods: In industrial settings, the production of cimetropium bromide involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Cimetropium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products Formed:
Scientific Research Applications
Cimetropium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antimuscarinic and antispasmodic agents.
Biology: Investigated for its effects on smooth muscle contraction and neurotransmitter interactions.
Medicine: Used in clinical trials for the treatment of gastrointestinal disorders and as a premedication for diagnostic procedures.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Cimetropium bromide exerts its effects by blocking the actions of acetylcholine, a neurotransmitter that causes muscle contractions in the gastrointestinal tract. By binding to muscarinic receptors, cimetropium bromide inhibits their activity, leading to relaxation of the smooth muscles and relief from spasms .
Comparison with Similar Compounds
Scopolamine: A natural alkaloid with similar antimuscarinic properties.
Atropine: Another belladonna alkaloid with antimuscarinic effects.
Hyoscine butylbromide: A quaternary ammonium compound with antispasmodic activity
Uniqueness of Cimetropium Bromide: Cimetropium bromide is unique due to its potent antimuscarinic and antispasmodic effects, combined with a direct myolitic action. This makes it particularly effective in treating gastrointestinal spasms and related conditions .
Properties
CAS No. |
121286-46-2 |
|---|---|
Molecular Formula |
C10H14FN |
Molecular Weight |
167.22 g/mol |
IUPAC Name |
3-fluoro-6-methyl-2-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-6(2)9-8(11)5-4-7(3)10(9)12/h4-6H,12H2,1-3H3 |
InChI Key |
MOERQYLHBDRBMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)F)C(C)C)N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(C)C)N |
Synonyms |
Benzenamine, 3-fluoro-6-methyl-2-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















